6-Fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound features a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of fluorine, methyl, and phenyl substituents on the tetrahydroquinoline framework imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, a Friedländer synthesis can be employed, where an aniline derivative reacts with a ketone in the presence of an acid catalyst to form the quinoline core. The specific substituents, such as the fluoro, methyl, and phenyl groups, can be introduced through various functional group transformations, including halogenation, alkylation, and arylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography. The scalability of the synthetic route is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the quinoline ring.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular architectures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are typical reagents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted quinolines.
Scientific Research Applications
6-Fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biological targets.
Medicine: Quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, and anticancer properties. This compound may be investigated for similar therapeutic potentials.
Industry: It can be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the fluoro group can enhance binding affinity and specificity, while the phenyl and methyl groups can influence the compound’s lipophilicity and membrane permeability. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: A simpler analog lacking the tetrahydro and phenyl groups.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the fluoro and phenyl substituents.
4-Phenylquinoline: Lacks the fluoro and tetrahydro groups.
Uniqueness
6-Fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The fluoro group can enhance reactivity and binding interactions, while the phenyl and methyl groups contribute to the compound’s stability and solubility. This unique combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-fluoro-2,2,4-trimethyl-4-phenyl-1,3-dihydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN/c1-17(2)12-18(3,13-7-5-4-6-8-13)15-11-14(19)9-10-16(15)20-17/h4-11,20H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOWYPQKVFXVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(N1)C=CC(=C2)F)(C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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